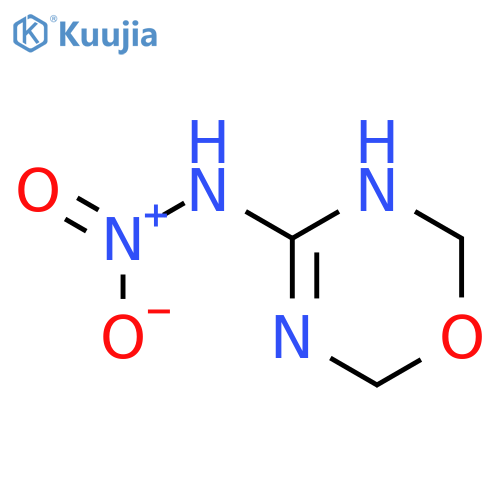Cas no 123019-22-7 (3,6-Dihydro-N-nitro-2H-1,3,5-oxadiazin-4-amine)

123019-22-7 structure
商品名:3,6-Dihydro-N-nitro-2H-1,3,5-oxadiazin-4-amine
3,6-Dihydro-N-nitro-2H-1,3,5-oxadiazin-4-amine 化学的及び物理的性質
名前と識別子
-
- 2H-1,3,5-Oxadiazin-4-amine, 3,6-dihydro-N-nitro-
- 3,6-Dihydro-N-nitro-2H-1,3,5-oxadiazin-4-amine
- 123019-22-7
- N-(1,3,5-oxadiazinan-4-ylidene)nitraMide
-
- インチ: InChI=1S/C3H6N4O3/c8-7(9)6-3-4-1-10-2-5-3/h1-2H2,(H2,4,5,6)
- InChIKey: WHDVTHIOPKCRGZ-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 146.04399007Da
- どういたいしつりょう: 146.04399007Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 162
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 91.5Ų
- 疎水性パラメータ計算基準値(XlogP): -0.7
3,6-Dihydro-N-nitro-2H-1,3,5-oxadiazin-4-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | D292495-1000mg |
3,6-Dihydro-N-nitro-2H-1,3,5-oxadiazin-4-amine |
123019-22-7 | 1g |
$2067.00 | 2023-05-18 | ||
| TRC | D292495-1g |
3,6-Dihydro-N-nitro-2H-1,3,5-oxadiazin-4-amine |
123019-22-7 | 1g |
$ 1710.00 | 2022-06-05 | ||
| TRC | D292495-100mg |
3,6-Dihydro-N-nitro-2H-1,3,5-oxadiazin-4-amine |
123019-22-7 | 100mg |
$265.00 | 2023-05-18 | ||
| TRC | D292495-250mg |
3,6-Dihydro-N-nitro-2H-1,3,5-oxadiazin-4-amine |
123019-22-7 | 250mg |
$597.00 | 2023-05-18 | ||
| TRC | D292495-500mg |
3,6-Dihydro-N-nitro-2H-1,3,5-oxadiazin-4-amine |
123019-22-7 | 500mg |
$ 800.00 | 2023-09-08 |
3,6-Dihydro-N-nitro-2H-1,3,5-oxadiazin-4-amine 関連文献
-
Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127
-
Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140
-
Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013
-
Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270
123019-22-7 (3,6-Dihydro-N-nitro-2H-1,3,5-oxadiazin-4-amine) 関連製品
- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)
- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)
- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)
- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)
- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)
- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)
- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)
- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)
- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)
- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
